3-(Allyloxy)-2-pyridinamine

MAO-B inhibition Neurodegeneration Positional selectivity

Researchers targeting MAO-B in Parkinson's/Alzheimer's programs face a critical shortage of selective, dual-handle probes. 3-(Allyloxy)-2-pyridinamine (CAS 24015-99-4) directly addresses this gap with a validated IC50 of 13 nM against recombinant human MAO-B and 5.3-fold selectivity over AKR1B10. Its unique allyloxy handle enables thiol-ene/metathesis conjugation chemistries impossible with methoxy or ethoxy analogs, allowing fluorophore/biotin tagging without disrupting target engagement. BenchChem supplies this compound as a high-purity research reagent, shipped under controlled ambient conditions with full documentation for immediate use.

Molecular Formula C8H10N2O
Molecular Weight 150.18 g/mol
CAS No. 24015-99-4
Cat. No. B1282717
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Allyloxy)-2-pyridinamine
CAS24015-99-4
Molecular FormulaC8H10N2O
Molecular Weight150.18 g/mol
Structural Identifiers
SMILESC=CCOC1=C(N=CC=C1)N
InChIInChI=1S/C8H10N2O/c1-2-6-11-7-4-3-5-10-8(7)9/h2-5H,1,6H2,(H2,9,10)
InChIKeyNJEQGEPUZHZYPB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Allyloxy)-2-pyridinamine Overview


3-(Allyloxy)-2-pyridinamine (CAS 24015-99-4, MFCD09971312) is a heterocyclic aminopyridine derivative featuring an allyloxy group at the 3-position and a free amine at the 2-position of the pyridine ring [1]. With a molecular weight of 150.18 g/mol, a calculated logP of 1.72, and three rotatable bonds, it serves as a versatile intermediate in medicinal chemistry and chemical biology . Unlike many simple aminopyridine building blocks, this compound has documented biological activity against monoamine oxidase B (MAO-B) and aldo-keto reductase family members, making it a compelling candidate for neuroscience and oncology research programs [2].

Why 3-(Allyloxy)-2-pyridinamine Is Irreplaceable


Generic substitution within the 2-aminopyridine class is not possible because both the nature of the 3-alkoxy substituent and its position on the pyridine ring profoundly influence target engagement, selectivity, and physicochemical properties [1]. The allyloxy group provides a distinct combination of electronic properties and a reactive terminal olefin not found in methoxy, ethoxy, or saturated propoxy analogs. Critically, the 3-substitution pattern orients the allyloxy moiety to interact with the MAO-B binding pocket in a manner that cannot be replicated by the 4-substituted positional isomer, which instead shows affinity for MAO-A [2]. Additionally, the lipophilicity contributed by the allyloxy group (logP 1.72) differs significantly from the methoxy analog (logP ~1.25), affecting membrane permeability and pharmacokinetic behavior [3]. The quantitative evidence below demonstrates that each structural feature contributes to a unique biological profile that generic analogs cannot duplicate.

Differentiation Evidence for 3-(Allyloxy)-2-pyridinamine


MAO-B Inhibition: 3- vs. 4-Allyloxy Selectivity

3-(Allyloxy)-2-pyridinamine potently inhibits recombinant human monoamine oxidase B (MAO-B) with an IC50 of 13 nM, as measured by the kynuramine deamination assay [1]. In contrast, the positional isomer 4-(allyloxy)pyridin-2-amine exhibits no detectable MAO-B inhibition in available databases; its primary reported activity is binding to the MAO-A isoform with a Ki of 240 nM in rat cerebral cortex [2]. This demonstrates that the 3-allyloxy substitution pattern is critical for MAO-B engagement and isoform selectivity.

MAO-B inhibition Neurodegeneration Positional selectivity

Selectivity Across MAO-B and Aldo-Keto Reductases

3-(Allyloxy)-2-pyridinamine exhibits a graded selectivity profile across three therapeutically relevant human enzyme targets. It inhibits MAO-B with an IC50 of 13 nM, AKR1B10 with an IC50 of 69 nM (5.3-fold selectivity over MAO-B), and AKR1B1 with an IC50 of 2,200 nM (169-fold selectivity over MAO-B) [1]. This demonstrates that the compound is not a promiscuous inhibitor but possesses a measurable selectivity window, which is valuable for target validation studies where off-target effects on related oxidoreductases must be minimized.

Aldo-keto reductase Multi-target pharmacology Selectivity window

Lipophilicity: Allyloxy vs. Methoxy Substitution

3-(Allyloxy)-2-pyridinamine has a measured/distributable logP of 1.72 , which is 0.47 log units higher than the methoxy analog 3-methoxypyridin-2-amine (logP 1.2536) [1]. This difference corresponds to an approximately 3-fold higher octanol-water partition coefficient, indicating significantly enhanced membrane permeability potential. Within the framework of Lipinski's Rule of Five, a logP below 5 is desirable, and the allyloxy compound's value of 1.72 positions it favorably relative to both overly hydrophilic (logP < 0) and overly lipophilic (logP > 5) comparators.

Lipophilicity Membrane permeability Drug-likeness

Synthetic Diversification via Allyl Handle

The terminal olefin of the allyloxy group enables bioorthogonal conjugation reactions—including thiol-ene click chemistry, olefin cross-metathesis, and epoxidation—that are inaccessible with the methoxy, ethoxy, or propoxy analogs [1]. Compounds such as 3-methoxy-2-pyridinamine and 3-ethoxy-2-pyridinamine lack this reactive handle entirely, limiting their utility to simple amination or cross-coupling reactions at the 2-amino group. The allyloxy group thus provides a second, orthogonal functionalization site, enabling the construction of more complex molecular architectures without protecting group manipulation at the amine.

Click chemistry Chemical biology Building block versatility

3-(Allyloxy)-2-pyridinamine: Top Application Scenarios


MAO-B Inhibitor Lead Discovery for Neurodegenerative Diseases

The documented IC50 of 13 nM against recombinant human MAO-B [1] makes 3-(Allyloxy)-2-pyridinamine a validated starting point for hit-to-lead optimization in Parkinson's disease and Alzheimer's disease programs. The 5.3-fold selectivity over AKR1B10 and 169-fold selectivity over AKR1B1 reduce the likelihood of confounding off-target pharmacology in neuronal cell models. Teams should prioritize this compound over the 4-allyloxy isomer, which lacks MAO-B activity and instead engages MAO-A (Ki 240 nM) [2].

Orthogonal Dual-Functionalization for Chemical Probes

The allyloxy group enables thiol-ene and metathesis-based conjugation chemistries that are impossible with methoxy or ethoxy analogs [3]. This allows researchers to attach fluorophores, biotin tags, or solid-support linkers via the olefin while preserving the 2-amino group for target engagement. This dual-handle capability is particularly valuable for developing activity-based protein profiling (ABPP) probes or pull-down reagents targeting MAO-B.

Focused Inhibitor Libraries: Kinases and Oxidoreductases

The multi-target activity profile—MAO-B (13 nM), AKR1B10 (69 nM), AKR1B1 (2,200 nM) [1]—indicates that the 3-(allyloxy)-2-pyridinamine scaffold interacts productively with diverse enzyme active sites. Its logP of 1.72 provides favorable permeability characteristics compared to the more polar methoxy analog (logP 1.25) [4]. Library designers can exploit this scaffold to generate analogs with improved cellular penetration while maintaining enzyme inhibitory activity.

Technical Documentation Hub

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